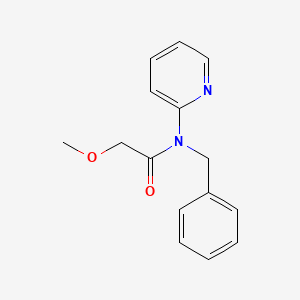
N-(2-methoxybenzyl)-N'-1-naphthylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-N'-1-naphthylthiourea, also known as MBNTU, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to inhibit the activity of certain enzymes, which has implications for a variety of biological processes. In
作用机制
The mechanism of action of N-(2-methoxybenzyl)-N'-1-naphthylthiourea involves its ability to inhibit the activity of certain enzymes. In the case of tyrosinase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea binds to the active site of the enzyme, preventing it from catalyzing the production of melanin. In the case of acetylcholinesterase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea binds to the enzyme and prevents it from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-N'-1-naphthylthiourea depend on the specific enzyme that it is inhibiting. In the case of tyrosinase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea can reduce the production of melanin, which has implications for the treatment of hyperpigmentation and skin cancer. In the case of acetylcholinesterase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea can increase the levels of acetylcholine in the brain, which has implications for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(2-methoxybenzyl)-N'-1-naphthylthiourea in lab experiments is that it is a highly specific inhibitor of certain enzymes. This allows researchers to study the effects of inhibiting these enzymes without interfering with other biological processes. However, one limitation of using N-(2-methoxybenzyl)-N'-1-naphthylthiourea is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.
未来方向
There are many potential future directions for research on N-(2-methoxybenzyl)-N'-1-naphthylthiourea. One area of interest is its use in the treatment of hyperpigmentation and skin cancer. Further studies are needed to determine the optimal dosage and delivery method for this application. Another area of interest is its use in the treatment of Alzheimer's disease. More research is needed to determine the safety and efficacy of N-(2-methoxybenzyl)-N'-1-naphthylthiourea for this application. Additionally, researchers may be interested in exploring the potential use of N-(2-methoxybenzyl)-N'-1-naphthylthiourea in other areas, such as the treatment of Parkinson's disease or the development of new insecticides.
合成方法
N-(2-methoxybenzyl)-N'-1-naphthylthiourea can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methoxybenzylamine with carbon disulfide to form 2-methoxyphenyl isothiocyanate. This compound is then reacted with 1-naphthylamine to form N-(2-methoxybenzyl)-N'-1-naphthylthiourea. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity.
科学研究应用
N-(2-methoxybenzyl)-N'-1-naphthylthiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This has implications for the treatment of conditions such as hyperpigmentation and skin cancer. N-(2-methoxybenzyl)-N'-1-naphthylthiourea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-22-18-12-5-3-8-15(18)13-20-19(23)21-17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIJGCBJXYPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)

![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)


![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)